molecular formula C22H13F2N5OS B2494611 2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891128-45-3

2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2494611
CAS No.: 891128-45-3
M. Wt: 433.44
InChI Key: CUMACNCVIJVOGK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H13F2N5OS and its molecular weight is 433.44. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

  • A study investigated [1,2,4]triazolo[4,3-b]pyridazin derivatives for their antiproliferative activity. These compounds, including variants of the one , showed inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).

Synthesis and Structural Analysis

  • Research focused on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of similar triazolo[4,3-b]pyridazine compounds. These studies provide insights into the molecular structure and potential pharmaceutical applications (Sallam et al., 2021).

Biological Activities

  • Several studies have synthesized derivatives of triazolo[4,3-b]pyridazines and evaluated their antimicrobial and antifungal activities. These studies highlight the potential of these compounds in treating infections (Patel & Patel, 2015).

Antitumor Activity

  • Some derivatives of the triazolo[4,3-b]pyridazine family have been studied for their antitumor activities. These compounds were found to be effective in inhibiting the growth of cancer cell lines, indicating their potential use in cancer therapy (Fares et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and pharmacological profile. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Given the wide range of pharmacological activities exhibited by 1,2,4-triazoles, this compound and its derivatives could be the subject of future research for the development of new drugs . In particular, the structure-activity relationship of this compound could be explored further to optimize its efficacy and selectivity .

Properties

IUPAC Name

2,4-difluoro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N5OS/c23-14-5-8-16(17(24)12-14)22(30)25-15-6-3-13(4-7-15)18-9-10-20-26-27-21(29(20)28-18)19-2-1-11-31-19/h1-12H,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMACNCVIJVOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.